Ansamycin

Hepatotoxicity Hsp90 Inhibitor Toxicology Preclinical Safety Assessment

Ansamycin (Rifabutin) is a naphthoquinone ansamycin antibiotic that potently inhibits bacterial DNA-dependent RNA polymerase, the validated target for antimycobacterial research. Unlike benzoquinone ansamycins (e.g., geldanamycin), which bind eukaryotic Hsp90, this compound exhibits no Hsp90 activity. Procurement of the correct subclass is critical: naphthoquinone ansamycins for RNA polymerase inhibition, benzoquinone ansamycins for Hsp90 studies. Generic substitution is scientifically unsupportable. For Hsp90-targeted research, consider geldanamycin derivatives (17-AAG, 17-DMAG).

Molecular Formula C46H62N4O11
Molecular Weight 847.0 g/mol
Cat. No. B12435341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnsamycin
Molecular FormulaC46H62N4O11
Molecular Weight847.0 g/mol
Structural Identifiers
SMILESCC1C=CC=C(C(=O)N=C2C(=C3C(=C4C2=NC5(N4)CCN(CC5)CC(C)C)C6=C(C(=C3O)C)OC(C6=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)O)C
InChIInChI=1S/C46H62N4O11/c1-22(2)21-50-18-16-46(17-19-50)48-34-31-32-39(54)28(8)42-33(31)43(56)45(10,61-42)59-20-15-30(58-11)25(5)41(60-29(9)51)27(7)38(53)26(6)37(52)23(3)13-12-14-24(4)44(57)47-36(40(32)55)35(34)49-46/h12-15,20,22-23,25-27,30,37-38,41,48,52-55H,16-19,21H2,1-11H3/b13-12+,20-15+,24-14+,47-36?/t23-,25+,26+,27+,30-,37-,38+,41+,45-/m0/s1
InChIKeyZWBTYMGEBZUQTK-ASBZJICESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ansamycin Compound Procurement Guide: Structural Classification and Target-Specific Differentiation for Hsp90 Inhibitor Research


Ansamycins represent a class of macrocyclic antibiotics characterized by an aromatic moiety bridged by an aliphatic chain (the 'ansa' bridge), derived from 3-amino-5-hydroxybenzoate (AHBA) biosynthesis [1]. The class is structurally and functionally divided into two principal subclasses based on the aromatic chromophore: napthoquinone ansamycins (e.g., rifamycins) which selectively inhibit bacterial DNA-dependent RNA polymerase, and benzoquinone ansamycins (e.g., geldanamycin, herbimycin A, macbecins) which function as eukaryotic heat shock protein 90 (Hsp90) inhibitors [2]. Benzoquinone ansamycins contain a benzoquinone moiety that distinguishes them from other ansamycins and confers selectivity for Hsp90 inhibition [3]. Geldanamycin (GM), the prototypical benzoquinone ansamycin, was first isolated from Streptomyces hygroscopicus in 1970 and demonstrates potent antitumor activity via Hsp90 ATP-binding pocket occupancy, leading to proteasomal degradation of oncogenic client proteins including Raf-1 kinase, AKT, EGFR family members, c-MET, and mutant p53 [4].

Why Ansamycin Subclass and Derivative Substitution Fails: Evidence-Based Risks in Hsp90-Targeted Research and Development


Generic substitution across ansamycin subclasses or among geldanamycin derivatives is scientifically unsupportable due to divergent molecular targets and distinct toxicological profiles. The napthoquinone subclass (rifamycins) targets prokaryotic RNA polymerase with no meaningful Hsp90 inhibition, while benzoquinone ansamycins bind the eukaryotic Hsp90 ATP-binding pocket [1]. Even within the benzoquinone subclass, C17-substituent modifications produce dramatic differences in hepatotoxicity and redox behavior: geldanamycin (GM) exhibits unacceptable hepatotoxicity in animal models that precluded clinical development, while its derivatives 17-AAG and 17-DMAG demonstrate sequentially reduced toxicity [2]. Notably, the redox potential of the quinone/semiquinone couple—determined by the C17-substituent—directly correlates with thiol reactivity and superoxide generation, providing a mechanistic basis for the divergent toxicity profiles that cannot be predicted without quantitative comparative data [3].

Ansamycin Quantitative Differentiation Evidence: Comparator-Based Data for Scientific Procurement Decisions


Hepatotoxicity Ranking of Geldanamycin, 17-AAG, and 17-DMAG in Primary Hepatocytes

In rat primary hepatocyte viability assays, the order of drug cytotoxicity was GM > 17-AAG > 17-DMAG, with GM exhibiting the highest toxicity, 17-AAG intermediate, and 17-DMAG the lowest [1]. This order was opposite to the order of the half-wave one-electron reduction potentials (E1/2) measured in DMSO, where GM = -0.37 V, 17-AAG = -0.13 V, and 17-DMAG = -0.015 V (vs. Ag/AgCl) [1]. Additionally, superoxide formation rate followed 17-DMAG > 17-AAG > GM, while NADPH oxidation rate in the absence of superoxide scavengers followed 17-DMAG > GM > 17-AAG [1].

Hepatotoxicity Hsp90 Inhibitor Toxicology Preclinical Safety Assessment

Redox Potential and Thiol Reactivity Correlation Among Benzoquinone Ansamycins

Using pulse radiolysis, the one-electron redox potentials (E7) at pH 7.0 (vs. NHE) for GM and 17-AAG were determined to be -62 ± 7 mV and -273 ± 8 mV, respectively, with a previously published value for 17-DMAG of -194 ± 6 mV [1]. The rate constants for reaction with glutathione, cysteine, and dithiothreitol under anoxia at pH 7.4 followed the order GM > 17-DMAG > 17-AAG, which directly correlates with the redox potential of the quinone/semiquinone couple [1].

Redox Chemistry Quinone Toxicity Structure-Activity Relationship

Structural Basis for Subclass Selectivity: Benzoquinone vs. Napthoquinone Ansamycins

Napthoquinone ansamycins (e.g., rifampin, rifabutin, rifapentine) mediate antimicrobial activity via specific inhibition of bacterial RNA polymerase, while benzoquinone ansamycins (e.g., geldanamycin, herbimycin) function as inhibitors of eukaryotic Hsp90 [1]. The benzoquinone moiety confers selectivity for Hsp90 inhibition, distinguishing them from other ansamycins [2]. Members of each subclass have advanced to clinical use: napthoquinone analogues for tuberculosis, leprosy, and AIDS-related mycobacterial infections; benzoquinone analogues (tanespimycin/17-AAG, alvespimycin/17-DMAG) as anticancer Hsp90 inhibitors [1].

Target Selectivity Molecular Pharmacology Antibiotic Mechanism

Hydroquinone vs. Quinone Form Binding Affinity to Hsp90

Both trans- and cis-amide isomers of the hydroquinone ansamycins exhibit increased binding affinity for Hsp90 relative to their parent quinone forms [1]. The higher affinity of ansamycins' hydroquinone form over the quinone form for Hsp90 may contribute to tumor selectivity, as the reducing environment of tumor cells favors hydroquinone formation [2]. GA and its derivatives bind to Hsp90 with low micromolar affinity in vitro, in contrast to the low nanomolar anti-proliferative activity these drugs exhibit in vivo, suggesting cellular conversion enhances potency [3].

Hsp90 Binding Affinity Tumor Selectivity Prodrug Activation

VDAC-Mediated Mitochondrial Effects: 17-AAG vs. Radicicol

17-AAG directly binds to the mitochondrial voltage-dependent anion channel (VDAC) through hydrophobic interaction, modulating Ca2+ concentration, diminishing plasma membrane cationic current, and inhibiting urokinase activity and cell invasion. In contrast, the Hsp90 inhibitor radicicol, which lacks a benzoquinone moiety, has no measurable effect on cationic current and is less effective in influencing intercellular Ca2+ concentration [1].

Mitochondrial Pharmacology Cell Invasion Inhibition Off-Target Effects

Cytotoxicity of Geldanamycin Derivatives Against Cancer Cell Lines: 17-AAG Equivalent Potency with Reduced Toxicity

In Schistosoma japonicum killing assays, the less toxic derivative 17-AAG was as effective as geldanamycin (GA). Against Brugia malayi, both DMAG and 5′-bromogeldanoxazinone were more active than 17-AAG [1]. This demonstrates that C17-modification can maintain or enhance target organism activity while reducing mammalian hepatotoxicity as established in the hepatocyte data above.

Antiparasitic Activity Comparative Cytotoxicity Therapeutic Index

Ansamycin Optimal Application Scenarios: Evidence-Anchored Use Cases for Scientific and Industrial Procurement


Preclinical Oncology Research Requiring Hsp90 Inhibition with Defined Hepatotoxicity Profile

Investigators selecting an Hsp90 inhibitor for in vivo tumor xenograft studies should prioritize 17-AAG or 17-DMAG over the parent compound geldanamycin based on the quantified hepatotoxicity ranking (GM > 17-AAG > 17-DMAG) established in rat primary hepatocyte viability assays [7]. The E1/2 values (-0.37 V for GM vs. -0.13 V for 17-AAG vs. -0.015 V for 17-DMAG) provide a thermodynamic basis for the reduced toxicity of the C17-substituted derivatives, while 17-AAG maintains equivalent antiparasitic efficacy to GM in Schistosoma models, demonstrating that potency can be preserved despite toxicity mitigation [6].

Antibacterial Discovery Programs Targeting RNA Polymerase Without Eukaryotic Hsp90 Cross-Reactivity

Researchers developing RNA polymerase inhibitors for tuberculosis or MAC infections must select napthoquinone ansamycins (e.g., rifamycin derivatives) rather than benzoquinone ansamycins, as the subclasses target mutually exclusive enzymes: prokaryotic RNA polymerase for napthoquinones versus eukaryotic Hsp90 for benzoquinones [7]. Procurement of a benzoquinone ansamycin for antibacterial screening would yield no target engagement and represents an experimental design failure. Rifamycins demonstrate selective inhibition of bacterial DNA-dependent RNA polymerase with very poor affinity for the analogous mammalian enzyme, providing the mechanistic basis for their antibacterial selectivity [6].

Redox Toxicology Studies of Quinone-Containing Therapeutics

Investigators studying structure-toxicity relationships of quinone-containing compounds can use the geldanamycin series (GM, 17-AAG, 17-DMAG) as a model system where the redox potential of the quinone/semiquinone couple directly correlates with both thiol reactivity (GM > 17-DMAG > 17-AAG) and hepatotoxicity outcomes [7]. The one-electron redox potentials at pH 7.0 vs. NHE (-62 mV for GM, -273 mV for 17-AAG, -194 mV for 17-DMAG) provide a quantitative framework for predicting the toxicological profile of novel ansamycin derivatives based on C17-substituent electronic effects [6].

Cell Invasion and Metastasis Research Targeting Mitochondrial VDAC

For studies investigating mitochondrial mechanisms of cell invasion inhibition, benzoquinone ansamycins such as 17-AAG offer unique VDAC-binding properties not shared by non-benzoquinone Hsp90 inhibitors like radicicol. 17-AAG directly binds mitochondrial VDAC, modulating Ca2+ concentration and inhibiting cell invasion, whereas radicicol—lacking the benzoquinone moiety—shows no measurable effect on cationic current and reduced efficacy in influencing intercellular Ca2+ [7]. This off-target mitochondrial activity represents a meaningful differentiator for procurement decisions in metastasis-focused research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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